molecular formula C23H24O10 B14751925 7,4-Di-O-methylapigenin 5-O-glucoside

7,4-Di-O-methylapigenin 5-O-glucoside

Cat. No.: B14751925
M. Wt: 460.4 g/mol
InChI Key: ZZFCDQFZXFIBBS-DODNOZFWSA-N
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Description

7,4-Di-O-methylapigenin 5-O-glucoside is a natural product that belongs to the flavonoid class of compounds. The compound has a molecular formula of C23H24O10 and a molecular weight of 460.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,4-Di-O-methylapigenin 5-O-glucoside typically involves the methylation of apigenin followed by glycosylation. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The glycosylation step involves the use of glucosyl donors such as glucosyl bromide in the presence of a catalyst like silver carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7,4-Di-O-methylapigenin 5-O-glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced flavonoid derivatives .

Scientific Research Applications

7,4-Di-O-methylapigenin 5-O-glucoside has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and for studying the chemical properties of flavonoids.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-microbial properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 7,4-Di-O-methylapigenin 5-O-glucoside involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,4-Di-O-methylapigenin 5-O-glucoside is unique due to its specific methylation and glycosylation pattern, which may confer distinct biological activities and chemical properties compared to other flavonoids. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H24O10

Molecular Weight

460.4 g/mol

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)15-9-14(25)19-16(31-15)7-13(30-2)8-17(19)32-23-22(28)21(27)20(26)18(10-24)33-23/h3-9,18,20-24,26-28H,10H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1

InChI Key

ZZFCDQFZXFIBBS-DODNOZFWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC

Origin of Product

United States

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